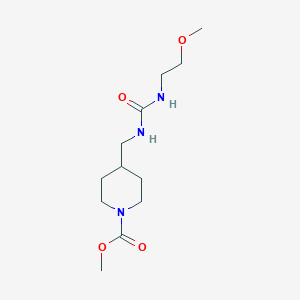![molecular formula C13H23NO2 B2650581 N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide CAS No. 2305452-04-2](/img/structure/B2650581.png)
N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic analogue of the naturally occurring compound anandamide, which is known to bind to the cannabinoid receptors in the body. The purpose of
作用机制
The mechanism of action of N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide is not fully understood. However, it is believed to work by binding to the cannabinoid receptors in the body. The compound has a high affinity for the CB1 receptor, which is primarily located in the brain and central nervous system. It is also believed to have some affinity for the CB2 receptor, which is primarily located in the immune system.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that the compound can reduce pain and inflammation in animal models. Additionally, the compound has been shown to have potential neuroprotective properties and may be useful in the treatment of neurodegenerative diseases. The compound has also been studied for its potential anti-cancer properties and has shown promising results in reducing the growth of cancer cells in animal models.
实验室实验的优点和局限性
One of the primary advantages of using N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide in lab experiments is its high affinity for the CB1 receptor. This makes it an ideal compound for studying the effects of cannabinoid receptor activation. Additionally, the compound has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide. One area of research is in the development of new pain management therapies. The compound has shown promising results in reducing pain and inflammation in animal models, and further research could lead to the development of new drugs for the treatment of chronic pain. Additionally, the compound has potential applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成方法
The synthesis of N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide involves several steps. The starting material for the synthesis is 4-methylcyclohexanone, which is reacted with methyl magnesium bromide to form 4-methylcyclohexanol. The resulting alcohol is then reacted with methanesulfonyl chloride to form the corresponding mesylate, which is further reacted with sodium methoxide to form the methoxy derivative. The final step involves the reaction of the methoxy derivative with prop-2-enoyl chloride to form this compound.
科学研究应用
N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide has been studied extensively for its potential applications in various fields. One of the primary areas of research is in the field of pain management. Studies have shown that the compound has analgesic properties and can be used to alleviate pain in animal models. Additionally, the compound has been studied for its potential anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
属性
IUPAC Name |
N-[2-methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-4-13(15)14-12(9-16-3)11-7-5-10(2)6-8-11/h4,10-12H,1,5-9H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEGHMWAOYYSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(COC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


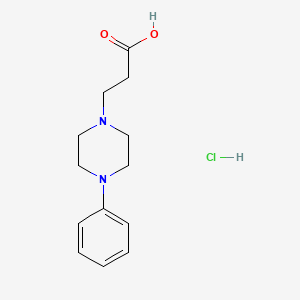

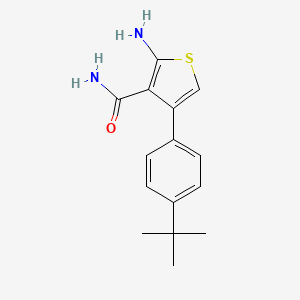
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2650508.png)

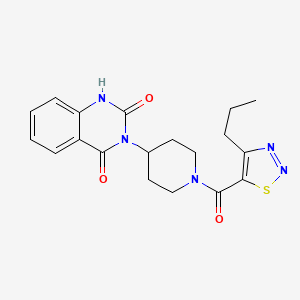
![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2650512.png)
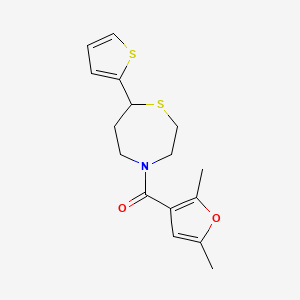

![6-(2,3-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2650517.png)

